
1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one is a complex organic compound with a piperidinone core structure This compound is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to the piperidinone ring
準備方法
The synthesis of 1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the reagent.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, using nitric acid and sulfuric acid as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反応の分析
1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups, using reagents like sodium hydroxide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the piperidinone ring, forming smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperidin-3-one: This compound lacks the nitrophenyl group, which may result in different chemical and biological properties.
1-Benzyl-6-methyl-3-phenylpiperidin-2-one:
1-Benzyl-3-(4-nitrophenyl)piperidin-2-one: The absence of the methyl group may affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
823785-95-1 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-14-7-12-18(16-8-10-17(11-9-16)21(23)24)19(22)20(14)13-15-5-3-2-4-6-15/h2-6,8-11,14,18H,7,12-13H2,1H3 |
InChIキー |
BUNYMPGUNYLHHH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
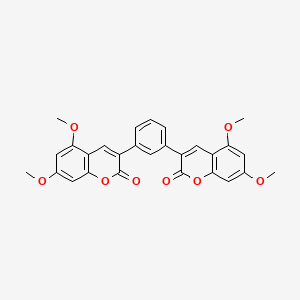
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
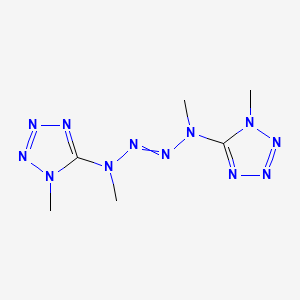

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
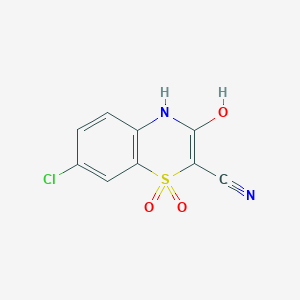

![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
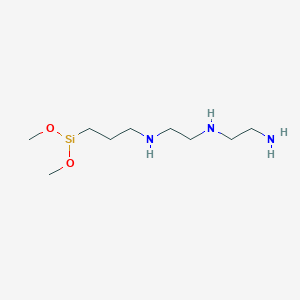
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
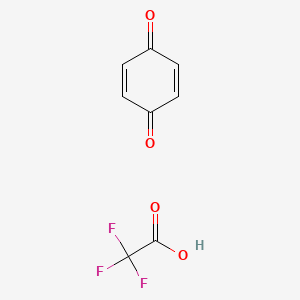
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
